molecular formula C12H27O5PSi B14323608 Ethyl 2-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate CAS No. 110481-61-3

Ethyl 2-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate

Cat. No.: B14323608
CAS No.: 110481-61-3
M. Wt: 310.40 g/mol
InChI Key: FPBZLSNYVGSOPR-UHFFFAOYSA-N
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Description

Ethyl 2-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate is an organic compound that belongs to the class of phosphonates. It is characterized by the presence of both diethoxyphosphoryl and trimethylsilyl groups attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate typically involves the reaction of ethyl 2-(diethoxyphosphoryl)propanoate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by standard techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential role in biochemical pathways involving phosphonates.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to participate in biochemical reactions. The trimethylsilyl group provides stability and lipophilicity, enhancing its interaction with hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(diethoxyphosphoryl)propanoate
  • Triethyl 2-phosphonopropionate

Uniqueness

Ethyl 2-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate is unique due to the presence of both diethoxyphosphoryl and trimethylsilyl groups. This dual functionality imparts distinct chemical and physical properties, making it a versatile compound in various applications.

Properties

IUPAC Name

ethyl 2-diethoxyphosphoryl-3-trimethylsilylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O5PSi/c1-7-15-12(13)11(10-19(4,5)6)18(14,16-8-2)17-9-3/h11H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBZLSNYVGSOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C[Si](C)(C)C)P(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O5PSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327322
Record name NSC646154
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110481-61-3
Record name NSC646154
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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